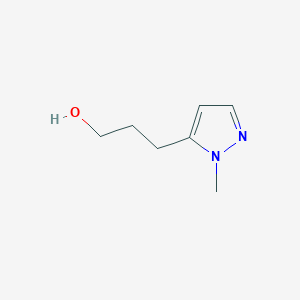

3-(1-Methyl-1h-pyrazol-5-yl)propan-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H12N2O |

|---|---|

Molecular Weight |

140.18 g/mol |

IUPAC Name |

3-(2-methylpyrazol-3-yl)propan-1-ol |

InChI |

InChI=1S/C7H12N2O/c1-9-7(3-2-6-10)4-5-8-9/h4-5,10H,2-3,6H2,1H3 |

InChI Key |

QCJKGEQAOIQBSZ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CC=N1)CCCO |

Origin of Product |

United States |

Foundational & Exploratory

discovery and history of pyrazole compounds

An In-Depth Technical Guide to the Discovery and History of Pyrazole Compounds

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal and agricultural chemistry.[1][2][3] Initially explored in the late 19th century, the journey of pyrazole and its derivatives from academic curiosity to blockbuster pharmaceuticals and essential agrochemicals is a compelling narrative of rational drug design and synthetic innovation. This guide provides a comprehensive overview of the seminal discoveries, the evolution of synthetic methodologies, and the landmark applications that have defined the field. Tailored for researchers, scientists, and drug development professionals, this document elucidates the key scientific milestones and the underlying chemical principles that have established pyrazole as a privileged scaffold in modern chemistry.

The Genesis of a Heterocycle: Early Discoveries

The story of pyrazole begins not with the parent compound, but with one of its derivatives. In 1883, the German chemist Ludwig Knorr, while investigating quinine substitutes, serendipitously synthesized the first pyrazole derivative, a pyrazolone, through the condensation of ethyl acetoacetate with phenylhydrazine.[4][5][6][7][8] This reaction, now famously known as the Knorr pyrazole synthesis, marked the birth of pyrazole chemistry.[4][9][10][11]

It was not until 1889 that the parent pyrazole ring itself was synthesized by Eduard Buchner, a fellow German chemist who would later win the Nobel Prize in Chemistry in 1907 for his work on cell-free fermentation.[5][12][13] Buchner achieved this by the decarboxylation of pyrazole-3,4,5-tricarboxylic acid.[5] These foundational discoveries laid the groundwork for over a century of research into the synthesis and application of this versatile heterocyclic system.

Caption: Key milestones in the history of pyrazole compounds.

Foundational Synthesis: The Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis remains one of the most direct and versatile methods for constructing the pyrazole core. The reaction's enduring utility stems from its straightforward nature: the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine.[4][6][7][14][15] The high reactivity of the hydrazine nucleophile and the formation of a thermodynamically stable aromatic ring contribute to the typically high yields of the reaction.[4]

The mechanism proceeds via an acid-catalyzed pathway.[9][11] The initial step involves the formation of a hydrazone intermediate through the reaction of one of the carbonyl groups with the hydrazine. This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group. A final dehydration step then yields the aromatic pyrazole ring.[4][9]

Caption: Workflow of the Knorr Pyrazole Synthesis.

Experimental Protocol: A Classic Knorr Synthesis

This protocol describes the synthesis of 2,4-dihydro-5-phenyl-3H-pyrazol-3-one from ethyl benzoylacetate and phenylhydrazine, adapted from established methodologies.[4]

Materials:

-

Ethyl benzoylacetate

-

Phenylhydrazine

-

1-Propanol (solvent)

-

Glacial Acetic Acid (catalyst)

-

Deionized Water

Procedure:

-

In a 20-mL scintillation vial, combine ethyl benzoylacetate (e.g., 3 mmol) and phenylhydrazine (e.g., 6 mmol).

-

Add 3 mL of 1-propanol as the solvent.

-

Add 3 drops of glacial acetic acid to catalyze the reaction.

-

Heat the mixture with stirring on a hot plate to approximately 100°C.

-

Maintain the reaction for 1 hour. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion (consumption of the starting ketoester), add 10 mL of hot water to the reaction mixture while stirring.

-

Allow the mixture to cool to room temperature, which should induce precipitation of the pyrazolone product.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Allow the product to air dry completely.

From Bench to Bedside: Pyrazoles in Medicinal Chemistry

The therapeutic potential of pyrazole derivatives has been recognized for over a century, but their prominence surged in the late 20th century with the advent of rational drug design.[1][3] The pyrazole scaffold is now a key component in numerous drugs, valued for its metabolic stability and versatile biological activity.[2]

Case Study: Celecoxib - The Dawn of Selective COX-2 Inhibition

The development of Celecoxib (Celebrex®) is a landmark achievement in medicinal chemistry.[16] Traditional Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes. However, the discovery of two distinct isoforms, COX-1 and COX-2, in the early 1990s was revolutionary.[16]

| Enzyme | Function | Expression | Role of Inhibition |

| COX-1 | Prostaglandin production for homeostatic functions | Constitutively expressed in most tissues | Inhibition leads to gastrointestinal side effects |

| COX-2 | Prostaglandin production at inflammation sites | Inducible; upregulated by inflammatory mediators | Inhibition provides anti-inflammatory and analgesic effects |

This dichotomy presented a clear therapeutic strategy: selectively inhibiting COX-2 could provide potent anti-inflammatory effects while sparing the protective functions of COX-1.[16] A team at the Searle division of Monsanto, led by John Talley, discovered and developed Celecoxib based on this hypothesis.[17][18] It was approved by the U.S. FDA on December 31, 1998, for treating osteoarthritis and rheumatoid arthritis.[16][19][20] Celecoxib's structure, featuring a 1,5-diarylpyrazole core, was pivotal to its COX-2 selectivity.

Caption: Mechanism of action of Celecoxib as a selective COX-2 inhibitor.

Protecting the Harvest: Pyrazoles in Agrochemicals

The influence of pyrazole chemistry extends significantly into the agrochemical industry, where its derivatives are used as potent insecticides, herbicides, and fungicides.[6][7]

Case Study: Fipronil - A Novel Insecticidal Action

Fipronil, a member of the phenylpyrazole class of insecticides, was discovered by Rhône-Poulenc in 1987 and first marketed in 1993.[21][22][23] Its development was a major advancement in pest control, providing a new mechanism of action against a broad range of insects.[21]

Fipronil's efficacy lies in its disruption of the insect's central nervous system.[22] It acts as a potent blocker of the GABA (gamma-aminobutyric acid)-gated chloride channels.[22][24] By blocking the passage of chloride ions, fipronil causes hyperexcitation of the contaminated insect's nerves and muscles, leading to death.[22] This mode of action exhibits a high degree of selectivity for insects over mammals because fipronil has a greater binding affinity for insect GABA receptors.[22] Fipronil has been used extensively in crop protection on staples like corn and rice, as well as in veterinary medicine to control fleas and ticks.[21][23]

Conclusion and Future Outlook

From the foundational syntheses of Knorr and Buchner to the development of life-changing drugs and essential crop-protecting agents, the history of pyrazole compounds is a testament to the power of heterocyclic chemistry. The pyrazole ring has proven to be a remarkably "privileged" scaffold, offering the metabolic stability and structural versatility required for potent and selective biological activity.[2] As synthetic methodologies become more advanced and our understanding of biological targets deepens, the pyrazole nucleus is poised to remain a central element in the discovery of new therapeutics and advanced materials for decades to come.

References

- Discovery and development of cyclooxygenase 2 inhibitors. In: Wikipedia.

- Knorr Pyrazole Synthesis. Chem Help Asap.

- Knorr Pyrazole Synthesis. J&K Scientific LLC.

- Knorr Pyrazole Synthesis (M. Pharm). Slideshare.

- The Discovery and Synthesis of Celecoxib: A Selective COX-2 Inhibitor. Benchchem.

- Worldwide Development of Fipronil Insecticide.

- Fipronil. In: Wikipedia.

- Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrog

- Celecoxib History. News-Medical.

- Celecoxib. In: Wikipedia.

- Knorr pyrazole synthesis. Name-Reaction.com.

- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.

- Method of preparation of the pyrazoles.

- Eduard Buchner. Oxford Reference.

- Pyrazole PDF. CUTM Courseware.

- What is Celecoxib used for?.

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- Pyrazole synthesis. Organic Chemistry Portal.

- Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview.

- Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives.

- Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks.

- Pyrazole and its Derivatives: Chemistry and Biological Importance. Bentham Science.

- Synthesis of substituted pyrazoles from 1,3-diketones and hydrazine derivatives.

- Pyrazole Biomolecules as Cancer and Inflamm

- Eduard Buchner. Encyclopedia.com.

- Fipronil: mechanisms of action on various organisms and future relevance for animal models studies.

- Pyrazole: an emerging privileged scaffold in drug discovery. PMC.

- Eduard Buchner - Biography, Facts and Pictures. Famous Scientists.

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. PMC.

- Fipronil and Impurities. BOC Sciences.

- Fipronil: uses, pharmacological and toxicological features.

- PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.

- Eduard Buchner. In: Wikipedia.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jchr.org [jchr.org]

- 9. jk-sci.com [jk-sci.com]

- 10. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 11. name-reaction.com [name-reaction.com]

- 12. oxfordreference.com [oxfordreference.com]

- 13. famousscientists.org [famousscientists.org]

- 14. CS216930B2 - Method of preparation of the pyrazoles - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]

- 18. Celecoxib - Wikipedia [en.wikipedia.org]

- 19. news-medical.net [news-medical.net]

- 20. What is Celecoxib used for? [synapse.patsnap.com]

- 21. cotton.org [cotton.org]

- 22. Fipronil - Wikipedia [en.wikipedia.org]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

The Ascendancy of 1-Methyl-Pyrazole Derivatives: A Technical Guide for Researchers and Drug Development Professionals

Abstract

The 1-methyl-pyrazole scaffold has emerged as a cornerstone in modern medicinal and agricultural chemistry. Its inherent structural features, including metabolic stability and the capacity for precise, high-affinity interactions with biological targets, have propelled its derivatives to the forefront of drug discovery and crop protection.[1] This in-depth technical guide provides a comprehensive exploration of the 1-methyl-pyrazole chemical space, with a focus on synthetic methodologies, diverse biological activities, and the critical structure-activity relationships that govern their function. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights to accelerate innovation in this dynamic area of chemical science.

The Strategic Advantage of the 1-Methyl-Pyrazole Core

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a well-established "privileged structure" in medicinal chemistry, capable of binding to a multitude of biological targets with high affinity.[2] The addition of a methyl group at the N1 position confers several advantageous properties that enhance its drug-like characteristics. This modification blocks metabolic N-dealkylation, a common route of degradation for other N-unsubstituted heterocycles, thereby improving metabolic stability.[1] Furthermore, the 1-methyl group can influence the electronic properties and steric profile of the molecule, enabling fine-tuning for optimal target engagement and selectivity.[1] These favorable attributes have led to the successful development of 1-methyl-pyrazole-containing compounds across a spectrum of therapeutic and agricultural applications.

Synthetic Strategies: Building the 1-Methyl-Pyrazole Scaffold

A diverse array of synthetic routes has been developed to construct the 1-methyl-pyrazole core and its derivatives, offering chemists the flexibility to introduce a wide range of substituents. The most prevalent methods include cyclocondensation and cycloaddition reactions.

Cyclocondensation Reactions

The Knorr pyrazole synthesis and its variations are the most common methods for constructing the pyrazole ring. This typically involves the condensation of a 1,3-dicarbonyl compound or its equivalent with methylhydrazine.

This protocol describes the Knorr cyclocondensation reaction to synthesize 1,3,5-trimethyl-1H-pyrazole from acetylacetone and methylhydrazine.

Materials:

-

Acetylacetone (0.1 mol, 10g)

-

Methylhydrazine (0.1 mol)

-

Dried neutral aluminum oxide (50g)

-

1,2-dichloroethane (100ml)

Procedure:

-

In a 500ml three-necked round-bottom flask, combine acetylacetone, dried neutral aluminum oxide, and 1,2-dichloroethane.

-

Cool the mixture to 0-5 °C using an ice bath.

-

Slowly add methylhydrazine to the cooled mixture.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 36 hours.

-

Filter the reaction mixture to remove the aluminum oxide.

-

Remove the solvent from the filtrate by vacuum distillation to obtain the crude product.

-

The crude 1,3,5-trimethyl-1H-pyrazole can be further purified by distillation. The melting point of the purified product is 36 °C.[3]

Nitration of the Pyrazole Ring

Functionalization of the pyrazole ring is crucial for modulating its biological activity. Nitration is a common electrophilic aromatic substitution reaction to introduce a nitro group, which can then be a handle for further transformations.

This protocol details the nitration of 1,3,5-trimethylpyrazole.

Materials:

-

1,3,5-Trimethylpyrazole (3.1 g, 0.028 mol)

-

Concentrated sulfuric acid (15 mL)

-

Fuming nitric acid (12 mL)

-

Ice

Procedure:

-

Dissolve 1,3,5-trimethylpyrazole in cold concentrated sulfuric acid in a flask, and cool the solution to 0°C.

-

Carefully add fuming nitric acid to the cooled solution.

-

Heat the acidic solution on a steam bath for 2 hours.

-

After cooling to room temperature, pour the reaction mixture over ice.

-

Neutralize the solution to a pH of 12 with a suitable base, which will cause the product to precipitate.

-

Collect the white solid precipitate by filtration and wash it with water.

-

The yield of 4-nitro-1,3,5-trimethylpyrazole is approximately 2.3 g (53%).[4]

[3+2] Cycloaddition Reactions

1,3-Dipolar cycloaddition reactions provide another powerful tool for the synthesis of pyrazoles. These reactions involve the combination of a 1,3-dipole, such as a nitrile imine, with a dipolarophile, like an alkyne. This method offers a high degree of regioselectivity.

A modern approach involves the in-situ generation of nitrile imines which then react with an acetylene surrogate.[5]

Caption: One-pot synthesis of 1-aryl-3-trifluoromethylpyrazoles.

Therapeutic Applications in Medicine

The versatility of the 1-methyl-pyrazole scaffold has been extensively leveraged in the development of novel therapeutics, particularly in the fields of oncology, inflammation, and infectious diseases.

Anticancer Activity: Targeting Kinase Signaling

A significant number of 1-methyl-pyrazole derivatives have been investigated as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[2]

The EGFR signaling pathway plays a crucial role in cell proliferation and survival, and its aberrant activation is a hallmark of many cancers.[3][4] 1-Methyl-pyrazole derivatives have been designed to target the ATP-binding site of the EGFR kinase domain, thereby blocking downstream signaling.

Caption: Inhibition of the EGFR signaling pathway.

CDKs are essential for cell cycle progression, and their inhibitors can induce cell cycle arrest and apoptosis in cancer cells.[6] Several 1-methyl-pyrazole derivatives have shown potent inhibitory activity against various CDKs.[7]

Caption: Inhibition of the CDK signaling pathway.

Quantitative Data on Anticancer Activity

| Compound ID | Cancer Cell Line | Target Kinase | IC50 (µM) |

| 4c | A549 (Lung) | - | 1.13[8] |

| 4d | HepG2 (Liver) | - | 0.14[8] |

| 4e | MCF-7 (Breast) | - | 0.22[8] |

| 24 | A549 (Lung) | EGFR (wild-type) | 0.016[7] |

| 24 | A549 (Lung) | EGFR (T790M mutant) | 0.236[7] |

| 29 | HepG2 (Liver) | CDK2 | 10.05[7] |

| 43 | MCF-7 (Breast) | PI3 Kinase | 0.25[7] |

| Compound 6 | HCT116 (Colon) | Aurora A | 0.16[9] |

| Compound 22 | A549 (Lung) | CDK | 0.315[9] |

Anti-inflammatory Activity: COX Inhibition

Certain 1-methyl-pyrazole derivatives exhibit potent anti-inflammatory properties primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[10] The well-known NSAID, Celecoxib, features a pyrazole core, although it is not a 1-methyl-pyrazole derivative, it highlights the potential of this scaffold in inflammation.

Quantitative Data on COX-2 Inhibition

| Compound ID | COX-2 IC50 (nM) | Selectivity Index (COX-1/COX-2) |

| 189(a) | 39.43 | 22.21[10] |

| 189(c) | 38.73 | 17.47[10] |

| 129 | 260 | 192.3[10] |

| 5f | 1500 | 9.56[11] |

| 6f | 1150 | 8.31[11] |

Antimicrobial Activity

The growing threat of antimicrobial resistance has spurred the search for novel therapeutic agents. 1-Methyl-pyrazole derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi.[12]

Quantitative Data on Antimicrobial Activity

| Compound ID | Microorganism | MIC (µg/mL) |

| 15 | S. aureus | 32[12] |

| 46 | S. flexneri | 0.12[12] |

| 46 | C. albicans | 0.12[12] |

| 47 | S. aureus | 1[12] |

| 48 | S. aureus | 1[12] |

| 53 | B. subtilis | 0.007[12] |

| 9 | B. subtilis | 1[13] |

| 10 | B. subtilis | 1[13] |

| 11 | B. subtilis | 1[13] |

| 17 | B. subtilis | 1[13] |

| 7b | P. syringae pv. actinidiae | 1.56 (MIC90)[14] |

Applications in Agriculture

1-Methyl-pyrazole derivatives have made a significant impact on modern agriculture as active ingredients in a variety of herbicides and fungicides, contributing to enhanced crop yields and protection.

Herbicides

Many commercial pyrazole-based herbicides function as inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in the biosynthesis of plastoquinone and tocopherols. Inhibition of HPPD leads to bleaching of the plant tissues and ultimately death.

Fungicides

A number of commercially successful fungicides are based on the 1-methyl-pyrazole-4-carboxamide scaffold.[15] These compounds act as succinate dehydrogenase inhibitors (SDHIs), disrupting the mitochondrial electron transport chain and thereby inhibiting fungal respiration.[16]

Examples of Commercial Pyrazole-Based Fungicides:

-

Bixafen

-

Fluxapyroxad

-

Penflufen

-

Penthiopyrad

-

Sedaxane

-

Isopyrazam[15]

Quantitative Data on Fungicidal Activity

| Compound ID | Fungal Species | EC50 (µg/mL) |

| 26 | V. mali | 1.787[17] |

| 26 | T. cucumeris | 1.638[17] |

| 7f | V. mali | 0.64[14] |

| TM-2 | Corn Rust | 2-4 times more active than fluxapyroxad and bixafen[16] |

Structure-Activity Relationship (SAR) and Pharmacokinetics

Structure-Activity Relationship (SAR)

The biological activity of 1-methyl-pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring and its appended functionalities.

-

Anticancer Activity (Kinase Inhibitors): For many kinase inhibitors, specific substitutions on the aryl groups attached to the pyrazole core are crucial for achieving high potency and selectivity. For instance, in a series of Aurora A kinase inhibitors, a nitro group was found to be more optimal than hydrogen, methyl, methoxy, or chloro substituents.[9] For CDK inhibitors, a cyclobutyl group was more favorable for activity than other alkyl or aryl groups.[9]

-

Fungicidal Activity: The fungicidal activity of pyrazole carboxanilides is influenced by the substitution pattern on both the pyrazole and aniline rings.[15] For arylpyrazole pyrimidine ether derivatives, electron-withdrawing groups on the para position of the phenyl ring generally lead to higher bioactivity.[18]

Pharmacokinetics and Metabolism

The pharmacokinetic profile of 1-methyl-pyrazole derivatives is a critical consideration in drug development. While the 1-methyl group generally enhances metabolic stability, the overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties are influenced by the entire molecular structure.

For example, the well-studied pyrazole-containing drug, celecoxib, is rapidly absorbed orally and extensively metabolized in the liver, primarily by the CYP2C9 enzyme, to form hydroxycelecoxib.[12][19] Very little of the parent drug is excreted unchanged.[19] The elimination half-life is approximately 11 hours in healthy individuals.[12] It is highly protein-bound (around 97%) and has a large apparent volume of distribution.[20][21] Polymorphisms in the CYP2C9 gene can significantly impact the pharmacokinetics of celecoxib.[22]

Future Perspectives

The 1-methyl-pyrazole scaffold continues to be a fertile ground for the discovery of novel bioactive molecules. Future research will likely focus on:

-

Development of more selective kinase inhibitors: By leveraging a deeper understanding of SAR and utilizing computational modeling, more potent and selective inhibitors for specific kinase targets can be designed to minimize off-target effects.

-

Exploration of new therapeutic areas: The diverse biological activities of 1-methyl-pyrazole derivatives suggest their potential in other disease areas, such as neurodegenerative and metabolic disorders.

-

Design of next-generation agrochemicals: The development of new pyrazole-based herbicides and fungicides with novel modes of action will be crucial to combat the emergence of resistance in weeds and pathogens.

-

Advancements in synthetic methodologies: The development of more efficient, sustainable, and scalable synthetic routes will be essential for the large-scale production of these valuable compounds.

References

- The Expanding Chemical Frontier of 1-Methylpyrazole Derivatives: A Technical Guide for Drug Discovery - Benchchem. (URL: )

-

Simplified schematic diagram of the EGFR signaling pathway depicting... - ResearchGate. (URL: [Link])

-

Synthesis of (b) 4-Nitro-1,3,5-trimethylpyrazole - PrepChem.com. (URL: [Link])

-

Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC. (URL: [Link])

-

Synthesis and Evaluation of Novel 1-Methyl-1H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents | Journal of Agricultural and Food Chemistry - ACS Publications. (URL: [Link])

-

Structure–Activity Relationships in a Series of Fungicidal Pyrazole Carboxanilides. (URL: [Link])

-

Synthesis and evaluation of antibacterial and antimycobacterial activities of some new pyrazole derivatives - DergiPark. (URL: [Link])

-

Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives - PubMed. (URL: [Link])

-

EGF/EGFR Signaling Pathway - Creative Diagnostics. (URL: [Link])

-

Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC - NIH. (URL: [Link])

-

Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives - Meddocs Publishers. (URL: [Link])

-

Design, Synthesis, and Structure–Activity Relationship of New Arylpyrazole Pyrimidine Ether Derivatives as Fungicides | Journal of Agricultural and Food Chemistry - ACS Publications. (URL: [Link])

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - MDPI. (URL: [Link])

-

Celecoxib Pathway, Pharmacokinetics - ClinPGx. (URL: [Link])

-

Design, synthesis and structure–activity relationship of novel pyrazole‐4‐carboxamide derivatives - ResearchGate. (URL: [Link])

-

Celecoxib - CCC Pharmacology - LITFL. (URL: [Link])

-

A comprehensive pathway map of epidermal growth factor receptor signaling - PMC. (URL: [Link])

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC. (URL: [Link])

-

Cyclin-dependent kinase - Wikipedia. (URL: [Link])

-

nda 20-998 - accessdata.fda.gov. (URL: [Link])

-

One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene - PMC. (URL: [Link])

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC. (URL: [Link])

-

New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC. (URL: [Link])

-

A Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. (URL: [Link])

-

Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1 H- pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PubMed. (URL: [Link])

-

SAR of pyrazolo[1,5‐a]pyridine derivative as cytotoxic agents and CSF1R... - ResearchGate. (URL: [Link])

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. Cell Cycle Pathway | Cell Signaling Technology [cellsignal.com]

- 12. Clinical pharmacokinetics and pharmacodynamics of celecoxib: a selective cyclo-oxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles - Enamine [enamine.net]

- 15. tandfonline.com [tandfonline.com]

- 16. Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 20. litfl.com [litfl.com]

- 21. accessdata.fda.gov [accessdata.fda.gov]

- 22. ClinPGx [clinpgx.org]

Methodological & Application

Application Note: A Multi-Step Synthesis of 3-(Pyrazol-5-yl)propan-1-ol Derivatives from Ethyl Acetoacetate

Abstract

This document provides a comprehensive, research-level guide for the synthesis of a 1-methyl-5-(3-hydroxypropyl)pyrazole derivative, starting from the foundational building block, ethyl acetoacetate. Pyrazole scaffolds are of immense interest to researchers in medicinal chemistry and drug development due to their prevalence in a wide array of therapeutic agents. This application note details a robust, multi-step synthetic pathway, including the initial Knorr pyrazole synthesis, subsequent N-methylation, chlorination, and side-chain introduction via Sonogashira coupling, followed by final reduction. We address the inherent regioselectivity challenges of the Knorr synthesis with ethyl acetoacetate and present a chemically sound route to a valuable, functionalized pyrazole analog. Each step is accompanied by a detailed protocol, causality-driven explanations for experimental choices, and quantitative data presented for clarity.

Introduction and Synthetic Strategy

The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms that serves as a privileged scaffold in drug discovery. The target molecule, 3-(1-Methyl-1H-pyrazol-5-yl)propan-1-ol, represents a common structural motif featuring an N-methylated pyrazole core and a functionalized alkyl side chain suitable for further elaboration.

The user-specified starting material, ethyl acetoacetate, is a versatile precursor in heterocyclic chemistry. However, its direct use in the classical Knorr pyrazole synthesis with hydrazine leads specifically to 3-methyl-1H-pyrazol-5(4H)-one.[1][2] This inherent regioselectivity, dictated by the differential reactivity of the ketone and ester carbonyls, places the methyl group at the C3 position. Synthesizing the target molecule, which lacks a C3-substituent, directly from this intermediate is not chemically feasible via high-yield, standard transformations.

Therefore, this guide details a practical and efficient synthesis for a closely related and synthetically accessible analog: 3-(1,3-dimethyl-1H-pyrazol-5-yl)propan-1-ol . This route honors the specified starting material and provides a versatile platform for creating functionalized pyrazoles. The overall strategy is depicted below:

Caption: Overall workflow for the synthesis of the target analog.

Experimental Protocols and Methodologies

Part 1: Synthesis of the N-Methylated Pyrazolone Core

This part focuses on the construction of the key intermediate, 1,3-dimethyl-1H-pyrazol-5(4H)-one, from ethyl acetoacetate.

Protocol 1: Synthesis of 3-Methyl-1H-pyrazol-5(4H)-one (Compound C)

The foundational step is the Knorr pyrazole synthesis, a condensation reaction between a β-ketoester and a hydrazine.[2][3] The reaction proceeds via initial formation of a hydrazone at the more electrophilic ketone carbonyl, followed by intramolecular nucleophilic attack of the second nitrogen atom on the ester carbonyl, leading to cyclization and elimination of ethanol.

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| Ethyl Acetoacetate | 130.14 | 13.0 g (12.7 mL) | 100 |

| Hydrazine Hydrate (~64%) | 50.06 | 6.0 mL | ~120 |

| Ethanol | 46.07 | 50 mL | - |

| Acetic Acid (glacial) | 60.05 | 1 mL | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethyl acetoacetate (100 mmol) and ethanol (50 mL).

-

Begin stirring and add hydrazine hydrate (~120 mmol) dropwise. An exothermic reaction may be observed.

-

Add glacial acetic acid (1 mL) as a catalyst.

-

Heat the mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the ethyl acetoacetate spot is consumed.

-

After completion, cool the reaction mixture to room temperature and then in an ice bath for 30 minutes to facilitate precipitation.

-

Collect the white crystalline solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

-

Expected Outcome: A white to off-white solid with an expected yield of 80-90%.

Protocol 2: Synthesis of 1,3-Dimethyl-1H-pyrazol-5(4H)-one (Compound E)

N-alkylation of unsymmetrically substituted pyrazoles can lead to a mixture of N1 and N2 regioisomers. The ratio is influenced by factors such as the steric hindrance of the pyrazole, the nature of the alkylating agent, the base, and the solvent used.[4][5] Using a strong base in an aprotic solvent tends to favor N1 alkylation on this type of scaffold.

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| 3-Methyl-1H-pyrazol-5(4H)-one | 98.10 | 4.90 g | 50 |

| Sodium Hydride (60% in oil) | 24.00 (as NaH) | 2.2 g | 55 |

| Iodomethane (Methyl Iodide) | 141.94 | 3.4 mL (7.8 g) | 55 |

| Tetrahydrofuran (THF), anhydrous | 72.11 | 100 mL | - |

Procedure:

-

To a dry 250 mL three-neck flask under an inert atmosphere (Nitrogen or Argon), add sodium hydride (55 mmol).

-

Wash the sodium hydride with dry hexanes (2 x 15 mL) to remove the mineral oil, carefully decanting the hexanes each time.

-

Add anhydrous THF (50 mL) to the flask and cool the suspension to 0 °C in an ice bath.

-

Dissolve 3-methyl-1H-pyrazol-5(4H)-one (50 mmol) in anhydrous THF (50 mL) and add it dropwise to the NaH suspension via an addition funnel.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

-

Cool the resulting sodium pyrazolate suspension back to 0 °C.

-

Add iodomethane (55 mmol) dropwise. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Carefully quench the reaction by the slow addition of water (10 mL).

-

Remove the THF under reduced pressure. Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.

-

Purify by silica gel column chromatography to isolate the desired N1-methylated product.

-

Expected Outcome: A pale yellow oil or low-melting solid with an expected yield of 50-65% for the desired N1 isomer.

Part 2: Side-Chain Installation and Final Transformation

This section details the conversion of the pyrazolone into the target alcohol via a robust cross-coupling strategy.

Sources

One-Pot Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5-ol: A Detailed Application Note and Protocol

Introduction: The Significance of 3-Methyl-1-phenyl-1H-pyrazol-5-ol (Edaravone)

3-Methyl-1-phenyl-1H-pyrazol-5-ol, widely known as Edaravone, is a potent free radical scavenger of significant interest to the pharmaceutical industry.[1][2] Approved for the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS), its neuroprotective effects are attributed to its ability to mitigate oxidative stress. The pyrazolone core of Edaravone is a privileged scaffold in medicinal chemistry, appearing in a variety of compounds with diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.

The synthesis of Edaravone is a classic example of heterocyclic chemistry, typically achieved through the Knorr pyrazole synthesis. This application note provides a detailed, one-pot protocol for the synthesis of Edaravone, intended for researchers, scientists, and drug development professionals. We will delve into the underlying reaction mechanism, offer a step-by-step experimental procedure, and discuss key parameters influencing the reaction's success.

The Knorr Pyrazole Synthesis: A Mechanistic Deep Dive

The one-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol from phenylhydrazine and ethyl acetoacetate proceeds via the well-established Knorr pyrazole synthesis.[1][3] The reaction is a condensation reaction that involves the formation of a hydrazone intermediate followed by intramolecular cyclization.

The mechanism can be broken down into the following key steps:

-

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the more nucleophilic terminal nitrogen atom of phenylhydrazine on the electrophilic keto-carbonyl carbon of ethyl acetoacetate. This step is often catalyzed by acid or base.[4]

-

Formation of a Hemiaminal Intermediate: This initial attack forms an unstable hemiaminal intermediate.

-

Dehydration to Form the Hydrazone: The hemiaminal readily loses a molecule of water to form a more stable phenylhydrazone intermediate.

-

Intramolecular Cyclization (Amidation): The second nitrogen atom of the phenylhydrazine moiety then acts as a nucleophile, attacking the ester carbonyl carbon in an intramolecular fashion. This step is essentially an intramolecular amidation.

-

Elimination of Ethanol: The resulting cyclic intermediate eliminates a molecule of ethanol to yield the final product, 3-methyl-1-phenyl-1H-pyrazol-5-ol.

The regioselectivity of the initial attack is governed by the greater electrophilicity of the ketone carbonyl compared to the ester carbonyl in ethyl acetoacetate.

Visualizing the Reaction Pathway

The following diagram illustrates the step-by-step mechanism of the Knorr pyrazole synthesis for Edaravone.

Sources

Application Note: Strategic Deployment of Pyrazole Derivatives in Medicinal Chemistry

Executive Summary

The pyrazole ring (1,2-diazole) is a "privileged scaffold" in modern drug discovery, appearing in over 30 FDA-approved therapeutics including Celecoxib (anti-inflammatory), Ruxolitinib (anticancer), and Sildenafil (cardiovascular). Its utility stems from two core physicochemical capabilities:[1][2]

-

Tautomeric Versatility: The ability to act as both a hydrogen bond donor (NH) and acceptor (N:) allows precise interaction with enzyme hinge regions (Kinases) and polar side pockets (COX-2).

-

Vectorial Robustness: The planar, electron-rich ring serves as a rigid linker that orients pharmacophores into specific 3D vectors, crucial for optimizing Structure-Activity Relationships (SAR).

This guide provides a technical roadmap for researchers to synthesize, validate, and apply pyrazole derivatives, focusing on overcoming the primary synthetic challenge: Regioselectivity .

Part 1: The Pharmacophore Strategy

Physicochemical Properties & Binding Modes

The bioactivity of pyrazole depends heavily on its substitution pattern and tautomeric state.

-

Kinase Inhibition (The Hinge Binder): In ATP-competitive inhibitors, the pyrazole often mimics the adenine ring of ATP. The N2 nitrogen accepts a hydrogen bond from the backbone NH of the "hinge" region, while the N1-H donates a hydrogen bond to the backbone carbonyl.

-

COX-2 Selectivity (The Side-Pocket Key): In COX-2 inhibitors, a 1,5-diaryl substitution pattern creates a "propeller" twist. This steric bulk prevents binding to the narrow channel of COX-1 but fits perfectly into the larger hydrophobic side pocket of COX-2 (accessible due to the Ile523

Val523 mutation).

Structural Logic Diagram

The following diagram illustrates the decision matrix for designing pyrazoles based on therapeutic target.

Figure 1: Strategic decision tree for pyrazole scaffold design based on the biological target.

Part 2: Synthetic Protocols

The ubiquitous Knorr Pyrazole Synthesis (hydrazine + 1,3-dicarbonyl) is robust but notoriously non-selective, often yielding inseparable mixtures of 1,3- and 1,5-isomers. The following protocol utilizes enaminone intermediates to guarantee regiocontrol, essential for generating pure 1,5-diarylpyrazoles (Celecoxib analogs).

Protocol A: Regioselective Synthesis of 1,5-Diarylpyrazoles

Objective: Synthesis of COX-2 selective scaffolds. Mechanism: The reaction proceeds via an initial Michael addition of the hydrazine to the enaminone, followed by cyclization.

Materials

-

Reagents: Acetophenone derivative (1.0 eq), N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq), Aryl hydrazine hydrochloride (1.1 eq), Ethanol (anhydrous).

-

Equipment: Reflux condenser, Magnetic stirrer, TLC (Ethyl Acetate/Hexane).

Step-by-Step Methodology

-

Enaminone Formation (The Control Step):

-

Dissolve the acetophenone derivative in neat DMF-DMA.

-

Reflux at 110°C for 3–6 hours.

-

Checkpoint: Monitor TLC. The starting ketone spot should disappear, replaced by a more polar yellow/orange spot (the enaminone).

-

Remove excess DMF-DMA under reduced pressure. The residue (usually a solid) can often be used without purification.

-

-

Cyclization:

-

Dissolve the crude enaminone in absolute Ethanol (0.5 M concentration).

-

Add the Aryl hydrazine hydrochloride.

-

Critical Step: If using free base hydrazine, add 1.0 eq of HCl or Acetic Acid to catalyze the reaction and control regioselectivity.

-

Reflux for 2–4 hours.

-

-

Purification:

-

Cool to room temperature.[3] The 1,5-isomer often precipitates due to its twisted, less planar packing compared to the 1,3-isomer.

-

Filter the solid and wash with cold ethanol.

-

If no precipitate forms, evaporate solvent and perform flash column chromatography (SiO2, Hexane:EtOAc gradient).

-

-

Validation (Self-Check):

-

NOE NMR: This is mandatory. Irradiate the pyrazole-C4 proton.

-

If you see enhancement of both aryl rings, you have the 1,5-isomer (spatial proximity).

-

If you see enhancement of only one aryl ring, you likely have the 1,3-isomer.

-

-

Part 3: Therapeutic Application I – Kinase Inhibition[1][4][5][6]

Context: Pyrazoles are "Hinge Binders."[4] Case Study: Ruxolitinib (JAK Inhibitor). The pyrazole ring forms a bidentate H-bond with the hinge region of the kinase ATP pocket.

Experimental Workflow: Kinase Activity Assay (FRET-based)

To validate your pyrazole derivative as a kinase inhibitor, use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay (e.g., LanthaScreen).

Protocol

-

Preparation: Prepare 3x stocks of:

-

Test Compound (in DMSO).

-

Kinase/Antibody mixture (Europium-labeled anti-tag antibody).

-

Tracer/ATP mixture (AlexaFluor-labeled tracer).

-

-

Incubation:

-

Add 5 µL of Test Compound to a 384-well plate.

-

Add 5 µL of Kinase/Antibody solution. Incubate for 15 mins (allows compound to bind hinge).

-

Add 5 µL of Tracer/ATP solution.

-

-

Readout:

-

Incubate for 60 mins at Room Temp.

-

Measure fluorescence ratio (Emission 665 nm / Emission 615 nm).

-

-

Data Analysis:

-

High Ratio: Tracer is bound (Compound is inactive).

-

Low Ratio: Tracer is displaced (Compound is active).

-

Calculate IC50 using a sigmoidal dose-response curve.

-

Molecular Mechanism Diagram

Figure 2: Bidentate binding mode of pyrazole derivatives at the kinase hinge region.

Part 4: Therapeutic Application II – COX-2 Inflammation[2]

Context: Selectivity is the safety margin. Case Study: Celecoxib. The 1,5-diarylpyrazole structure is too bulky for COX-1 but fits COX-2.

Comparative Data: Selectivity Profiles

When developing pyrazole NSAIDs, the goal is a high Selectivity Index (SI = IC50 COX-1 / IC50 COX-2).

| Compound Class | Structure Type | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Clinical Outcome |

| Indomethacin | Indole (Standard NSAID) | 0.02 | 0.60 | 0.03 (COX-1 selective) | High GI Toxicity |

| Diclofenac | Phenylacetic acid | 1.5 | 1.0 | 1.5 (Non-selective) | Moderate GI Risk |

| Celecoxib | 1,5-Diarylpyrazole | >15.0 | 0.04 | >375 (COX-2 Selective) | Reduced GI Risk |

Protocol: COX-2 Inhibition Screening (Colorimetric)

-

Enzyme Prep: Use purified recombinant human COX-2 and COX-1 enzymes.

-

Reaction:

-

Incubate Enzyme + Heme + Test Compound (Pyrazole) for 10 mins.

-

Add Arachidonic Acid (substrate) and TMPD (colorimetric substrate).

-

-

Mechanism: COX converts Arachidonic Acid to PGG2.[2][5] During the reduction of PGG2 to PGH2, TMPD is oxidized, changing color.

-

Measurement: Read Absorbance at 590 nm.

-

Interpretation: Lower absorbance = Higher inhibition.

-

Part 5: References

-

Structural Basis of COX-2 Selectivity: Kurumbail, R. G., et al.[6] "Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents."[7][8][9] Nature, 1996.

-

Pyrazole Synthesis Reviews: Fustero, S., et al. "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews, 2011.

-

Kinase Inhibitor Binding Modes: Roskoski, R.[10] "Classification of small molecule protein kinase inhibitors based upon the structures of their binding sites." Pharmacological Research, 2016.[11]

-

Ruxolitinib Discovery: Lin, Q., et al.[11] "Discovery of Ruxolitinib (INCB018424): A Potent, Selective, and Orally Bioavailable JAK1/2 Inhibitor." ACS Medicinal Chemistry Letters, 2009.

-

Regioselective Synthesis Protocols: Gosselin, F., et al.[3] "Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles." Journal of Organic Chemistry, 2019.

Sources

- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. chemrevlett.com [chemrevlett.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]

- 11. tandfonline.com [tandfonline.com]

Application Notes and Protocols for the Scale-Up Synthesis of 3-(1-Methyl-1h-pyrazol-5-yl)propan-1-ol

Introduction

3-(1-Methyl-1h-pyrazol-5-yl)propan-1-ol and its derivatives are valuable intermediates in the pharmaceutical and agrochemical industries. The pyrazole moiety is a key pharmacophore found in a variety of commercial drugs, including anti-inflammatory agents like celecoxib and novel therapeutics.[1][2] The propanol side chain offers a versatile handle for further chemical modification, making this molecule a crucial building block for the synthesis of complex target structures.

The successful transition from laboratory-scale synthesis to large-scale production of 3-(1-Methyl-1h-pyrazol-5-yl)propan-1-ol presents several challenges, primarily centered around reaction safety, process control, and product purity. This guide provides a comprehensive overview of a robust and scalable synthetic route, with a focus on the practical considerations and safety protocols essential for researchers, scientists, and drug development professionals.

Synthetic Strategy: A Two-Step Approach to Scalability

The chosen synthetic route for the scale-up production of 3-(1-Methyl-1h-pyrazol-5-yl)propan-1-ol involves a two-step process designed for efficiency, scalability, and control over the final product's quality. This strategy comprises:

-

Knorr Pyrazole Synthesis: Formation of the pyrazole core followed by esterification to yield ethyl 3-(1-methyl-1H-pyrazol-5-yl)propanoate. This classical method offers a reliable and high-yielding route to the key ester intermediate.[3]

-

Ester Reduction: Large-scale reduction of the propanoate ester to the corresponding primary alcohol using Lithium Aluminum Hydride (LAH). While other reducing agents exist, LAH is particularly effective for the complete reduction of esters to alcohols and is a well-established reagent in industrial settings.[4][5]

This approach is favored for scale-up due to the commercial availability of the starting materials and the well-understood nature of the chemical transformations involved. The primary focus of this guide will be on the critical ester reduction step, as it presents the most significant safety and handling challenges on a larger scale.

Visualizing the Synthetic Workflow

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]

- 3. jetir.org [jetir.org]

- 4. In-Depth Analysis of Safety Operating Procedures and Chemical Properties of Lithium Aluminium Hydride - Oreate AI Blog [oreateai.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

Troubleshooting & Optimization

Technical Support Center: Optimization of Pyrazole Synthesis

Welcome to the technical support resource for pyrazole synthesis. This guide is structured to provide researchers, medicinal chemists, and process development professionals with practical, field-tested solutions to common challenges encountered during the synthesis of pyrazole derivatives. Our approach moves beyond simple step-by-step instructions, delving into the causal relationships between reaction parameters and outcomes to empower you to make informed, effective decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for the most common pyrazole synthesis?

A1: The most prevalent and robust method for constructing the pyrazole core is the Knorr pyrazole synthesis . This reaction involves the condensation of a 1,3-dicarbonyl compound (or a functional equivalent like a β-ketoester) with a hydrazine derivative.[1][2][3] The mechanism is typically acid-catalyzed and proceeds through several key stages:

-

Initial Nucleophilic Attack: One nitrogen atom of the hydrazine attacks a protonated carbonyl carbon of the 1,3-dicarbonyl, forming a carbinolamine intermediate.

-

Dehydration to Form Hydrazone/Imine: The carbinolamine readily loses a molecule of water to form a more stable hydrazone or imine intermediate.[3]

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazine derivative then attacks the remaining carbonyl group.[1]

-

Final Dehydration (Aromatization): A final elimination of water from the cyclic intermediate results in the formation of the stable, aromatic pyrazole ring.[3][4]

Caption: The general mechanism of the Knorr pyrazole synthesis.

Q2: Why is acid or base catalysis often required?

A2: Catalysis is crucial for accelerating the key steps of the reaction.

-

Acid Catalysis: An acid catalyst (e.g., glacial acetic acid, H₂SO₄) protonates one of the carbonyl oxygens of the 1,3-dicarbonyl compound.[4][5] This protonation makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the weakly basic hydrazine nitrogen. Acid also facilitates the dehydration steps.[5]

-

Base Catalysis: In some protocols, a base is used. A strong base can deprotonate the –NH group of the pyrazole, which can be useful in certain synthetic routes.[6][7] However, for the classical Knorr synthesis, acid catalysis is more common to activate the carbonyl compound.[1]

Q3: What are the primary advantages of using microwave-assisted synthesis for pyrazoles?

A3: Microwave-assisted organic synthesis (MAOS) offers significant benefits over conventional heating methods. The main advantages include:

-

Drastically Reduced Reaction Times: Reactions that might take several hours under conventional reflux can often be completed in minutes.[8]

-

Improved Product Yields: The rapid and uniform heating provided by microwaves can minimize the formation of side products, leading to cleaner reactions and higher yields.[8]

-

Enhanced Energy Efficiency: MAOS is a more environmentally friendly "green chemistry" approach due to its efficiency.[8]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter and provides a logical framework for resolving them.

Problem Area 1: Low or No Product Yield

Q: My reaction has a very low yield or appears to have failed completely. What are the most likely causes and how do I troubleshoot?

A: Low yield is a frequent issue stemming from several core factors. A systematic approach is the best way to identify the root cause.[2]

Caption: A logical workflow for troubleshooting low pyrazole yield.

Causality & Solutions:

-

Purity of Starting Materials: This is the most critical and often overlooked factor.[9]

-

Hydrazine Derivatives: Can degrade over time, especially if exposed to air or moisture. Using a freshly opened bottle or purifying the hydrazine is highly recommended.[10]

-

1,3-Dicarbonyl Compounds: Impurities can lead to significant side reactions, reducing yield and complicating purification.[9][10]

-

-

Reaction Conditions (Temperature, Time, Solvent):

-

Temperature: Some reactions require heating (reflux) to proceed to completion.[8] However, excessively high temperatures can cause degradation. A temperature screen is often necessary. Recent studies show temperature can even be used to control divergent synthesis pathways to different products.[11][12]

-

Reaction Time: Incomplete reactions are a common cause of low yield. Monitor the consumption of your starting materials using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[10]

-

Solvent: The choice of solvent is critical. While ethanol or acetic acid are common, aprotic dipolar solvents (like DMF) may be superior for reactions involving aryl hydrazines.[9]

-

-

Stoichiometry: Ensure the molar ratios of your reactants are correct. In many cases, using a slight excess (1.0 to 1.2 equivalents) of the hydrazine derivative can help drive the reaction to completion.[10]

Problem Area 2: Poor Regioselectivity

Q: My reaction with an unsymmetrical 1,3-dicarbonyl is producing a mixture of two regioisomers that are very difficult to separate. How can I improve the selectivity?

A: This is a classic challenge in pyrazole synthesis.[10] The initial nucleophilic attack from the hydrazine can occur at either of the two non-equivalent carbonyl carbons, leading to two different pyrazole products. Selectivity is governed by a delicate balance of steric and electronic factors.[10]

Solutions to Improve Regioselectivity:

-

Solvent Modification: This is one of the most effective strategies. Switching from standard solvents like ethanol to fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase the regioselectivity in favor of a single isomer. These solvents can modulate the reactivity of the carbonyl groups through hydrogen bonding.

-

Temperature Control: Lowering the reaction temperature can sometimes favor the thermodynamically more stable product, potentially increasing the ratio of one isomer over the other.

-

Protecting Groups: In complex syntheses, using a protecting group on one of the hydrazine nitrogens can direct the initial cyclization step, though this adds extra steps to the overall synthesis.

Caption: Formation of regioisomers from an unsymmetrical diketone.

Problem Area 3: Product Purification Challenges

Q: My crude product is a sticky oil, and I'm having trouble purifying it by column chromatography. What are my options?

A: Purification of pyrazoles, which are basic heterocycles, can be challenging on standard silica gel.

-

Column Chromatography Modification:

-

Deactivate the Silica: Pyrazoles can stick to the acidic silica gel. Pre-treating your silica gel slurry with a small amount of a base like triethylamine (~1%) before packing the column can neutralize the acidic sites and significantly improve recovery.[13]

-

Switch Stationary Phase: If silica fails, consider using neutral alumina as your stationary phase.[13]

-

-

Recrystallization: This is often the best method for obtaining highly pure crystalline material.

-

Acid-Base Extraction:

-

Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).

-

Extract with a dilute acid (e.g., 1M HCl). Your basic pyrazole product should move into the aqueous layer, leaving non-basic impurities behind.

-

Basify the aqueous layer with a base (e.g., NaOH) to precipitate your product.

-

Extract the pure product back into an organic solvent.

-

Optimized Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis (Conventional Heating)

This protocol is a standard starting point for the synthesis of a simple pyrazole.

Materials:

-

1,3-Dicarbonyl Compound (e.g., Acetylacetone) (1.0 mmol)

-

Hydrazine Derivative (e.g., Phenylhydrazine) (1.1 mmol)

-

Solvent (e.g., Absolute Ethanol or Glacial Acetic Acid) (10 mL)

-

Round-bottom flask with reflux condenser

Procedure:

-

In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 mmol) in the chosen solvent (10 mL).

-

Add the hydrazine derivative (1.1 mmol) to the solution. If using a salt like phenylhydrazine hydrochloride, an equivalent of base may be needed.

-

If using a neutral solvent like ethanol, add a catalytic amount of glacial acetic acid (2-3 drops).[3]

-

Heat the reaction mixture to reflux (typically 80-100 °C) with stirring.

-

Monitor the reaction progress by TLC every 30-60 minutes until the starting dicarbonyl is consumed.[3]

-

Once complete, cool the reaction to room temperature.

-

If the product precipitates upon cooling, it can be isolated by filtration. If not, the solvent can be removed under reduced pressure.

-

The crude product can then be purified by recrystallization or column chromatography.[3][13]

Protocol 2: Microwave-Assisted Pyrazole Synthesis

This protocol provides a rapid and efficient alternative to conventional heating.[8]

Materials:

-

1,3-Dicarbonyl Compound (1.0 mmol)

-

Hydrazine Derivative (1.2 mmol)

-

Absolute Ethanol (5 mL)

-

Glacial Acetic Acid (1-2 drops, as catalyst)

-

Microwave-safe reaction vessel with a magnetic stir bar

Procedure:

-

In a microwave-safe reaction vessel, combine the 1,3-dicarbonyl (1.0 mmol), hydrazine derivative (1.2 mmol), and absolute ethanol (5 mL).

-

Add a drop of glacial acetic acid as a catalyst.[8]

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture at a suitable power and temperature (e.g., 100-120 °C) for a short duration (e.g., 5-15 minutes).

-

After irradiation, cool the vessel to room temperature before opening.

-

Transfer the reaction mixture and purify as described in the conventional protocol.

Data Summary Tables for Reaction Optimization

Table 1: Solvent Selection Guide for Pyrazole Synthesis

| Solvent | Type | Key Characteristics & Applications | References |

| Ethanol/Methanol | Polar Protic | Standard, widely used solvent. Good for many simple condensations. | [8] |

| Glacial Acetic Acid | Polar Protic / Acid Catalyst | Acts as both solvent and catalyst, promoting the reaction. | [3][8] |

| Water | Polar Protic | Excellent for "green chemistry" approaches, often used with surfactants or specialized catalysts. | [15][16] |

| DMF / DMSO | Aprotic Dipolar | Often provides better results for less reactive substrates, such as aryl hydrazines. | [9][17] |

| TFE / HFIP | Fluorinated Alcohol | Significantly improves regioselectivity with unsymmetrical substrates. | |

| Solvent-Free | N/A | Eco-friendly method, often involving grinding reactants or using microwave irradiation. | [8][18] |

Table 2: Common Catalysts in Pyrazole Synthesis

| Catalyst | Type | Role & Mechanism | References |

| Glacial Acetic Acid | Brønsted Acid | Protonates carbonyl oxygen, increasing electrophilicity. | [4][5] |

| H₂SO₄, HCl | Strong Brønsted Acid | Stronger proton source, used when weaker acids are insufficient. | [19] |

| Lewis Acids (e.g., LiClO₄) | Lewis Acid | Coordinate to carbonyl oxygen to activate it for nucleophilic attack. | [18] |

| Ammonium Chloride | Green Catalyst | Inexpensive, non-toxic, and effective catalyst for Knorr synthesis. | [20] |

| Nano-catalysts (e.g., CuFe₂O₄) | Heterogeneous | Offer high efficiency, reusability, and are environmentally friendly. | [21] |

References

-

Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. [Link][1][4]

-

Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. (2005). Organic Letters. [Link]

-

Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (2017). PMC. [Link]

-

Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a. (2025). ResearchGate. [Link]

-

Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [Link]

-

Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. (2022). International Journal of Applied Pharmaceutics. [Link]

-

A mechanism of pyrazole forming reaction. (n.d.). ResearchGate. [Link]

-

Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). PubMed. [Link]

-

Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). MDPI. [Link]

-

Advances in Pyranopyrazole Scaffolds' Syntheses Using Sustainable Catalysts—A Review. (n.d.). MDPI. [Link]

-

Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. (n.d.). ResearchGate. [Link]

-

Optimization of the reaction conditions for the synthesis of pyrazole... (n.d.). ResearchGate. [Link]

-

Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. [Link]

-

Knorr Pyrazole Synthesis of Edaravone. (n.d.). The Royal Society of Chemistry. [Link]

-

SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. (2024). Jetir.Org. [Link]

-

How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014). ResearchGate. [Link]

-

One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. (2024). ACS Omega. [Link]

-

Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. (2022). PMC. [Link]

-

Influence of catalyst proportion on the synthesis of pyranopyrazole. (n.d.). ResearchGate. [Link]

-

Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (2017). ResearchGate. [Link]

-

Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

-

Recent highlights in the synthesis and biological significance of pyrazole derivatives. (2022). PMC. [Link]

-

Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. (2023). Thieme. [Link]

-

Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals. [Link]

-

Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing. [Link]

-

Purification Troubleshooting. (2024). Reddit. [Link]

-

Purification of Amino-Pyrazoles. (2022). Reddit. [Link]

-

Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). Chem Rev Lett. [Link]

-

One-pot synthesis of pyrazole. (2018). Chemistry Stack Exchange. [Link]

-

Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. [Link]

-

Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). The Journal of Organic Chemistry. [Link]

-

A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. [Link]

-

SYNTHESIS METHODS OF PYRAZOLE DERIVATES. (2015). DergiPark. [Link]

-

Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. (2019). Indian Academy of Sciences. [Link]

Sources

- 1. name-reaction.com [name-reaction.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemhelpasap.com [chemhelpasap.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. reddit.com [reddit.com]

- 15. researchgate.net [researchgate.net]

- 16. thieme-connect.com [thieme-connect.com]

- 17. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. jetir.org [jetir.org]

- 21. Advances in Pyranopyrazole Scaffolds’ Syntheses Using Sustainable Catalysts—A Review - PMC [pmc.ncbi.nlm.nih.gov]

identifying and removing byproducts in pyrazole synthesis

Topic: Identifying and Removing Byproducts in Pyrazole Synthesis Audience: Senior Researchers & Medicinal Chemists

Introduction: The Purity Protocol

Welcome to the . The pyrazole ring is a privileged scaffold in medicinal chemistry (e.g., Celecoxib, Ruxolitinib), yet its synthesis via the Knorr condensation often yields a "chemical soup" of regioisomers, hydrazone intermediates, and oxidative impurities.

This guide moves beyond basic textbook procedures. We address the causality of byproduct formation and provide self-validating protocols to ensure your isolated material is the correct isomer with >95% purity.

Module A: The Regioselectivity Dilemma (1,3- vs 1,5-Isomers)

The Problem: The reaction of an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine theoretically yields two regioisomers. In drug development, the biological activity often resides in only one.

Technical Insight: The Mechanism of Bifurcation

Regioselectivity is dictated by the initial nucleophilic attack.

-

Electronic Control: The most nucleophilic nitrogen attacks the most electrophilic carbonyl.

-

Steric Control: The least hindered nitrogen attacks the least hindered carbonyl.

-

pH Switch: In acidic media, the hydrazine is protonated, altering its nucleophilicity profile compared to neutral/basic conditions.[1]

Visualizing the Pathway

The following diagram illustrates the decision points determining isomeric outcome.

Caption: Mechanistic bifurcation in Knorr synthesis. pH and sterics dictate the initial attack, locking the regiochemical outcome.

Troubleshooting Guide: Isomer Identification & Control

Q: My LC-MS shows a single peak, but NMR looks messy. Do I have rotamers or isomers? A: This is a classic pyrazole issue.

-

Diagnosis: Run a Variable Temperature (VT) NMR.

-

If signals coalesce at high temp (e.g., 60°C), you have rotamers (common with bulky N-phenyl groups).

-

If signals remain distinct, you have regioisomers .

-

-

Confirmation (The "Lighthouse" Method): Use 1D NOE or 2D NOESY.

-

1,5-Isomer: Irradiating the N-substituent (e.g., N-Me) will show a strong NOE enhancement of the adjacent C5-substituent (or H5).

-

1,3-Isomer: Irradiating the N-substituent will show NO enhancement of the C3-substituent (too distant).

-

Q: I am getting a 50:50 mixture. How do I force the reaction toward one isomer? A: You must disrupt the balance of the initial attack.

-

Solvent Switch: Switch from Ethanol to 2,2,2-Trifluoroethanol (TFE) . TFE hydrogen-bonds strongly to the carbonyls, altering their electrophilicity and often improving regioselectivity ratios to >90:10 [1].

-

The "Salt" Tactic: Use hydrazine hydrochloride instead of free base hydrazine. The protonated species is less sensitive to steric bulk and more sensitive to electronic differentiation.

Module B: The "Stuck" Reaction (Hydrazone Intermediates)

The Problem: You isolate a solid that has the correct mass +18 (water). It is the uncyclized hydrazone.

Q: Why didn't my ring close? A: The initial condensation is fast, but the second step (cyclization) requires dehydration, which is the rate-determining step.

-

Cause: Reaction temperature too low or insufficient acid catalysis.

-

Fix:

-

Resubmit the intermediate to glacial acetic acid at reflux for 2 hours.

-

Microwave Assist: Heat to 120°C for 10-20 mins in EtOH/AcOH. This overcomes the energy barrier for dehydration.

-

Module C: Impurity Management (Hydrazines & Oxidation)

The Problem: The reaction mixture turns dark red/brown, and the product is contaminated with toxic hydrazine residues.

Q: How do I safely remove unreacted hydrazine? A: Never rely solely on evaporation; hydrazine is sticky and toxic.

-

The "Scavenger" Protocol:

-

Add 2 equivalents of acetone or benzaldehyde to the crude reaction mixture.

-

Stir for 30 minutes.

-

The hydrazine converts to a hydrazone (e.g., acetone hydrazone), which is lipophilic.

-

Wash: Partition between water and Ethyl Acetate. The hydrazone extracts into the organic layer but is easily separated from the pyrazole product via column chromatography (hydrazones are typically much less polar than pyrazoles).

-

Q: My product is brown. How do I clean it? A: The color usually comes from the air-oxidation of phenylhydrazine derivatives (diazenyl radicals).

-

Protocol:

-

Dissolve crude in EtOAc.

-

Wash with 10% aqueous Sodium Thiosulfate (Na₂S₂O₃) . This reduces the colored oxidative impurities.

-

If color persists, perform a filtration through a short pad of silica/charcoal before crystallization.

-

Purification Strategies: Data & Protocols

Chromatographic Separation of Regioisomers

Separating 1,3- and 1,5-isomers is notoriously difficult due to similar polarity.

| Technique | Stationary Phase | Mobile Phase / Conditions | Application |

| Flash CC | Silica (40 µm) | DCM : MeOH (98:2) or Hexane : EtOAc (Gradient) | General purification. Isomers often co-elute.[2] |

| Flash CC | C18 (Reverse Phase) | Water (0.1% Formic Acid) : MeCN | Recommended. The hydrophobic difference between 1,3 and 1,5 isomers is amplified in RP. |

| Prep HPLC | Phenyl-Hexyl | Water : MeOH Gradient | Superior selectivity for aromatic pyrazoles due to |

| Crystallization | N/A | EtOH or iPrOH/Hexane | 1,5-isomers often have higher melting points and crystallize first. |

Standardized Workflow: From Crude to Pure

Caption: Step-by-step purification logic to eliminate hydrazine and separate isomers.

References

-

BenchChem Technical Support. (2025).[2][3][4][5][6] Managing Regioselectivity in Substituted Pyrazole Synthesis. Retrieved from

-

Royal Society of Chemistry. (2013). Decoding ortho regiospecificity in pyrazole synthesis. Organic & Biomolecular Chemistry. Retrieved from

-

National Institutes of Health (PMC). (2024). Stereochemical Behavior of Pyrrolo-Pyrazole Peptidomimetics. Retrieved from

-

Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation. Retrieved from

-

J&K Scientific. (2025). Knorr Pyrazole Synthesis Mechanism and Reagents. Retrieved from

Sources

improving the yield of 3-(1-Methyl-1h-pyrazol-5-yl)propan-1-ol synthesis

The following technical support guide is structured to address the specific challenges of synthesizing 3-(1-Methyl-1h-pyrazol-5-yl)propan-1-ol . It prioritizes the "Direct Lithiation" route (Method A) as it is the most common yet error-prone method in medicinal chemistry, while providing the "Cyclization" route (Method B) as a scalable alternative.

Topic: Yield Improvement for 3-(1-Methyl-1h-pyrazol-5-yl)propan-1-ol Ticket ID: PYR-5-LITH-OPT Status: Open Support Tier: Senior Application Scientist

Executive Summary: The "Yield Killers"

In the synthesis of 5-substituted-1-methylpyrazoles, yield loss rarely stems from a single catastrophic failure. Instead, it typically arises from three specific "silent" errors:

-

The Kinetic Trap: Failure to allow the lithiated intermediate to equilibrate from the N-methyl group (kinetic) to the C5 ring position (thermodynamic).

-

Electrophile Apathy: Poor reactivity of oxetanes/epoxides with lithiated species without Lewis Acid assistance.

-

Aqueous Invisibility: The high water solubility of the propyl-alcohol product leading to massive loss during standard extraction.

Module 1: The Lithiation Protocol (Method A)

User Issue: "I am getting a mixture of starting material and unidentified byproducts. NMR shows substitution on the methyl group, or no reaction."

The Root Cause: Regioselectivity & Temperature

Contrary to intuition, the C5 proton of 1-methylpyrazole is not the most kinetically acidic site. At -78°C, n-BuLi preferentially deprotonates the N-methyl group (forming the

The Fix: The "Begtrup Equilibrium" Protocol You must induce a "warm-up" phase to allow the kinetic species to rearrange to the thermodynamic C5 species before adding your electrophile.

Optimized Workflow (Step-by-Step)

-

Dissolution: Dissolve 1-methyl-1H-pyrazole (1.0 equiv) in anhydrous THF (0.5 M) under Argon.

-

Cryo-Addition: Cool to -78°C . Add n-BuLi (1.1 equiv) dropwise.

-

Critical Check: Do not add the electrophile yet.

-

-

The Equilibration (Crucial Step):

-

Stir at -78°C for 30 minutes.

-

Warm the solution to -10°C or 0°C and stir for 30–60 minutes.

-

Why? This thermal energy drives the migration of Lithium from the exocyclic methyl group to the C5 ring carbon [1].

-

-

Recooling (Optional but Recommended): Cool back to -78°C or -40°C depending on the electrophile reactivity.

-

Trapping: Add the electrophile (Oxetane or Protected Bromide).

Visualization: Kinetic vs. Thermodynamic Lithiation

The following diagram illustrates the critical equilibrium users often miss.

Caption: Figure 1. The "Begtrup Equilibrium" dictates that warming is required to access the C5-lithio species [1].

Module 2: Electrophile Selection (The "Linker" Step)

User Issue: "I have the C5-lithio species, but the reaction with oxetane is sluggish or low yielding."